molecular formula C14H13NO5 B5585712 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester

4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester

Cat. No.: B5585712
M. Wt: 275.26 g/mol
InChI Key: CBUSOYZWTFPPFO-UHFFFAOYSA-N
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Description

4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester is a quinoline derivative characterized by a hydroxyl group at position 4 and two ester groups at positions 3 (ethyl ester) and 6 (methyl ester). This structure confers unique physicochemical properties, making it a compound of interest in pharmaceutical synthesis and materials science. The quinoline core provides a planar aromatic system, while the ester groups enhance lipophilicity and modulate reactivity, influencing its solubility and metabolic stability .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-oxo-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-5-4-8(13(17)19-2)6-9(11)12(10)16/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSOYZWTFPPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinoline derivatives, focusing on substituent positions, esterification patterns, and functional group impacts.

Structural Analogues with Mono-Ester Groups

  • 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS 85418-73-1): Substituents: Ethyl group at position 6, ethyl ester at position 3. Molecular Weight: 273.3 g/mol (C₁₅H₁₇NO₃). Key Difference: Lacks a methyl ester at position 6, reducing steric hindrance and altering metabolic pathways compared to the target compound .
  • 4-Hydroxy-5,8-dimethyl-quinoline-3-carboxylic acid ethyl ester (CAS 303009-95-2): Substituents: Methyl groups at positions 5 and 8, ethyl ester at position 3. Molecular Weight: 245.27 g/mol (C₁₄H₁₅NO₃).

Dicarboxylate Ester Derivatives

  • 3-Ethyl 7-methyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate (CAS 339235-30-2): Substituents: Ethyl and methyl esters at positions 3 and 7, respectively. Key Difference: Ester groups at non-adjacent positions (3 and 7 vs. 3 and 6 in the target compound) may influence intramolecular hydrogen bonding and crystallinity .
  • 6-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS 79607-22-0): Substituents: Chloro group at position 6, ethyl ester at position 3. Molecular Weight: 251.67 g/mol (C₁₂H₁₀ClNO₃). Key Difference: Chlorine substitution enhances electrophilicity but reduces ester group diversity, limiting applications in metal coordination chemistry .

Functionalized Quinoline Esters

  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester: Substituents: Methyl group at position 2, ethyl ester at position 6. Applications: Used in polymer development for enhanced optical properties. The methyl group at position 2 introduces steric effects absent in the target compound, affecting π-stacking interactions in materials .
  • 6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester (CAS 161405-23-8): Substituents: Benzyloxy group at position 6, chloro group at position 4. Molecular Weight: 341.79 g/mol (C₁₉H₁₆ClNO₃).

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-OH, 3-ethyl ester, 6-methyl ester C₁₅H₁₅NO₅ 289.28 (estimated) Pharmaceutical intermediates, polymer precursors N/A
6-Ethyl-4-hydroxyquinoline-3-carboxylate 6-ethyl, 3-ethyl ester C₁₅H₁₇NO₃ 273.3 Antibacterial research
4-Hydroxy-5,8-dimethyl-quinoline-3-ester 5,8-dimethyl, 3-ethyl ester C₁₄H₁₅NO₃ 245.27 High lipophilicity (XLogP3 = 2.7)
6-Chloro-4-oxo-quinoline-3-ester 6-Cl, 3-ethyl ester C₁₂H₁₀ClNO₃ 251.67 Electrophilic reactivity
6-Benzyloxy-4-chloro-quinoline-3-ester 6-benzyloxy, 4-Cl, 3-ethyl ester C₁₉H₁₆ClNO₃ 341.79 CNS drug development

Biological Activity

4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester is a derivative of hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO5C_{13}H_{13}NO_5, with a molecular weight of approximately 263.25 g/mol. The compound features a quinoline core with hydroxyl and carboxyl functional groups that contribute to its biological activity.

Biological Activity Overview

Quinoline derivatives, including the target compound, have been studied extensively for their pharmacological properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydroxyquinoline derivatives. For instance, compounds related to 4-hydroxyquinolines have demonstrated selective cytotoxicity towards cancer cells. In a study assessing the cytotoxic effects on doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, certain derivatives exhibited significant toxicity against resistant cancer cells while sparing normal fibroblasts .

Table 1: Cytotoxic Activity of Hydroxyquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AColo 205 (sensitive)251.5
Compound BColo 320 (resistant)152.0
Compound CMRC-5 (normal fibroblasts)>100-

Antimicrobial Properties

The antimicrobial activity of hydroxyquinolines has also been documented. A series of synthesized compounds were evaluated for antibacterial properties using minimum inhibitory concentration (MIC) assays. While some derivatives showed moderate antibacterial activity, none exhibited significant anti-HIV activity at concentrations below 100 µM .

Table 2: Antibacterial Activity of Hydroxyquinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound XE. coli32
Compound YS. aureus16
Compound ZP. aeruginosa>64

The mechanism by which hydroxyquinolines exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways. For instance, some derivatives have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death .

Case Studies

  • Case Study on Anticancer Effects : A group of researchers synthesized several derivatives from the hydroxyquinoline scaffold and tested their efficacy against various cancer cell lines. Among them, one derivative demonstrated an IC50 value lower than that of doxorubicin in resistant cell lines, indicating potential for development as a novel anticancer agent .
  • Case Study on Antimicrobial Efficacy : In another study focusing on antimicrobial properties, several quinoline derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that specific modifications in the quinoline structure significantly enhanced antibacterial activity .

Q & A

Q. What are the established synthetic routes for 4-hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via condensation of secondary anilines with triethyl methanetricarboxylate under controlled thermal conditions (488 K). Water content in the reaction mixture is critical, as excess moisture promotes hydrolysis of intermediates, leading to by-products like 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-i,j]quinolin-4-one. Maintaining anhydrous conditions and precise temperature control (±5 K) optimizes yields (typically 4–6% for by-products under suboptimal conditions) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer: X-ray crystallography is pivotal for resolving the planar heterotricyclic structure, while HPLC (C18 column, UV detection) identifies impurities. Mass spectrometry (e.g., m/z 346, 328) and IR spectroscopy (O–H stretches at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹) validate functional groups. Hydrogen bonding patterns (O–H···O) observed in crystallography further confirm intermolecular interactions .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer: Stability is pH- and temperature-dependent. Store at -80°C in anhydrous, inert solvents (e.g., DMF or DMSO) for long-term preservation (6 months). At -20°C, use within 1 month. Avoid repeated freeze-thaw cycles, which accelerate ester hydrolysis. Degradation products include decarboxylated quinoline derivatives and hydroxylated analogs .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer: Screen for antibacterial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antioxidant potential can be assessed via DPPH radical scavenging (IC₅₀ values). Cytotoxicity assays (MTT/CCK-8 on mammalian cell lines) should precede in vivo studies due to quinoline derivatives’ propensity for enzyme inhibition (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

  • Methodological Answer: By-products arise from hydrolysis/decarboxylation of the ethyl ester intermediate. Strategies include:
  • Reducing water content: Use molecular sieves or azeotropic distillation.
  • Catalyst modulation: Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Temperature gradients: Gradual cooling post-reaction minimizes thermal degradation.
    HPLC tracking of intermediates (retention time: 10–12 min) ensures real-time optimization .

Q. What mechanistic insights explain the compound’s interaction with bacterial efflux pumps?

  • Methodological Answer: Quinoline esters disrupt proton motive force-dependent efflux pumps (e.g., AcrAB-TolC in E. coli). Fluorescent probe assays (e.g., ethidium bromide accumulation) quantify efflux inhibition. Molecular docking (PDB: 4DX5) reveals hydrogen bonding between the 4-hydroxy group and Tyr327 residues, while the ethyl ester enhances membrane permeability .

Q. How does substituent variation at the 3- and 6- positions affect photophysical properties?

  • Methodological Answer: Methyl/ethyl esters at C3/C6 alter π-conjugation, shifting UV-Vis absorption (λₐᵦₛ ~320 nm vs. ~340 nm for ethoxy analogs). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ~2–5 ns). TD-DFT calculations correlate ester bulkiness with reduced quantum yields (Φ from 0.3 to 0.1) .

Q. What strategies enable selective functionalization of the quinoline core for SAR studies?

  • Methodological Answer:
  • C4 hydroxyl group: Protect as a silyl ether (e.g., TBSCl) before introducing halogens (e.g., NBS for bromination).
  • C3/C6 esters: Hydrolyze selectively with NaOH/EtOH (C3) or LiOH/THF (C6) for carboxylate intermediates.
  • C2 modification: Suzuki coupling (Pd(PPh₃)₄, aryl boronic acids) post C4 deprotection .

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